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Compound of Interest

Compound Name: 4-Hydroxy-2-Butanone

Cat. No.: B042824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-
Hydroxy-2-butanone (CAS 590-90-9), a versatile bifunctional molecule with applications in

organic synthesis, including the preparation of pharmaceuticals and fragrances.[1][2] Due to a

scarcity of direct experimental thermochemical data in publicly accessible literature, this guide

synthesizes information from computational studies, established estimation methodologies, and

analogous compounds to provide a robust understanding of its energetic landscape.

Thermochemical Data Summary
Precise experimental determination of the thermochemical properties of 4-hydroxy-2-
butanone is not extensively documented. However, computational chemistry provides highly

reliable estimates. The following table summarizes key thermochemical data, with values for

the closely related compound 4-(4-hydroxyphenyl)-2-butanone (Raspberry Ketone) provided as

a benchmark, calculated using high-level quantum chemical methods.[3][4][5] It is also noted

that estimation methods like the Benson group contribution method have been used to

approximate these values for 4-hydroxy-2-butanone.[6]
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Thermochemic
al Property

Symbol

Estimated/Calc
ulated Value
(for 4-(4-
hydroxyphenyl
)-2-butanone)

Units
Method of
Determination

Standard Molar

Enthalpy of

Formation (gas)

ΔfH°(g) -299.4 ± 0.17 kJ·mol⁻¹

Computational

(ccCA-CBS-2)[3]

[4][5]

Standard Molar

Entropy (gas)
S°(g) 477.11 J·K⁻¹·mol⁻¹

Computational

(RRHO

approximation)[3]

[4][5]

Molar Heat

Capacity at

Constant

Pressure (gas)

Cp(g) 195.75 J·K⁻¹·mol⁻¹

Computational

(RRHO

approximation)[3]

[4][5]

Standard Gibbs

Free Energy of

Formation (gas)

ΔfG°(g) -441.65 kJ·mol⁻¹

Calculated from

ΔfH° and S°[3][4]

[5]

Activation

Energy of

Formation

Ea (form) 97.5 ± 3.5 kJ·mol⁻¹

Experimental

(Kinetics study of

formation from

formaldehyde

and acetone

under

supercritical

conditions)[7]

Activation

Energy of

Dehydration

Ea (dehyd) 120.6 ± 5.8 kJ·mol⁻¹

Experimental

(Kinetics study of

dehydration to

methyl vinyl

ketone under

supercritical

conditions)[7]
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Methodologies for Thermochemical Property
Determination
This section details the primary experimental and computational protocols relevant to

determining the thermochemical properties of 4-hydroxy-2-butanone.

Computational Thermochemistry Protocol
High-accuracy computational methods are essential for determining the thermochemical

properties of molecules where experimental data is lacking. The following protocol is based on

methodologies reported for analogous compounds, providing reliable in silico data.[3][4][5]

Geometry Optimization: The molecular geometry of 4-hydroxy-2-butanone is first optimized

using a robust Density Functional Theory (DFT) method, such as TPSS, with a triple-zeta

basis set like def2-TZVP.

Vibrational Frequency Calculation: A frequency calculation is performed at the same level of

theory to confirm the optimized structure is a true minimum on the potential energy surface

(i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and

thermal corrections.

Single-Point Energy Calculation: To achieve higher accuracy, single-point energy

calculations are performed on the optimized geometry using a more advanced and

extensively benchmarked method. The correlation consistent Composite Approach (ccCA-

CBS-2) or a high-level DFT functional like M06-2X with a larger basis set (e.g., def2-TZVPP)

is employed for this purpose.

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated

using an isodesmic reaction scheme. This involves constructing a balanced reaction where

the number and types of chemical bonds are conserved on both the reactant and product

sides. This approach benefits from the cancellation of systematic errors in the quantum

chemical calculations. The enthalpy of the isodesmic reaction is calculated from the single-

point energies, and the ΔfH° of the target molecule is then derived using the known

experimental enthalpies of formation for the other species in the reaction.
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Entropy and Heat Capacity Calculation: The standard molar entropy (S°) and heat capacity

(Cp) are computed directly from the results of the frequency calculation using the Rigid

Rotor-Harmonic Oscillator (RRHO) approximation within standard statistical mechanics

frameworks.

Benson Group Additivity Method
The Benson group additivity method is a well-established empirical approach for estimating

thermochemical properties of organic molecules in the gas phase.[8][9] The method is based

on the principle that a molecule's thermochemical properties can be approximated by summing

the contributions of its constituent functional groups.

Molecular Decomposition: The 4-hydroxy-2-butanone molecule is dissected into a set of

defined polyvalent atomic groups. For 4-hydroxy-2-butanone, these groups would be:

C-(CO)(H)3: A carbon atom bonded to a carbonyl group and three hydrogen atoms (the

methyl group).

CO-(C)2: A carbonyl group bonded to two carbon atoms.

C-(C)(CO)(H)2: A carbon atom bonded to another carbon, a carbonyl group, and two

hydrogen atoms.

C-(C)(O)(H)2: A carbon atom bonded to a carbon, an oxygen, and two hydrogen atoms.

O-(C)(H): An oxygen atom bonded to a carbon and a hydrogen atom (the hydroxyl group).

Summation of Group Values: The tabulated, empirically derived values for the enthalpy of

formation, entropy, and heat capacity of each group are summed.

Symmetry and Non-Nearest Neighbor Corrections: Corrections are applied for molecular

symmetry and any non-nearest neighbor interactions (e.g., gauche interactions) if applicable.

Experimental Calorimetry Protocols (Representative)
While specific calorimetric studies for 4-hydroxy-2-butanone were not identified, the following

are standard, representative protocols for determining the enthalpy of combustion and heat

capacity for small organic compounds.
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Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of pure 4-hydroxy-2-
butanone is placed in a crucible within a high-pressure stainless steel vessel, the "bomb".

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately

30 atm. It is then submerged in a known quantity of water in an insulated container (the

calorimeter). The initial temperature of the water is recorded.

Combustion: The sample is ignited remotely via an electrical fuse. The complete combustion

of the organic compound releases heat, which is transferred to the surrounding water and

the bomb, causing a temperature rise.

Temperature Measurement: The temperature of the water is monitored and recorded at

regular intervals until a maximum temperature is reached and the system begins to cool.

Calculation: The heat released by the combustion (q_reaction) is calculated from the

temperature change, the heat capacity of the calorimeter system (determined by combusting

a standard like benzoic acid), and corrections for the fuse wire and any side reactions (e.g.,

nitric acid formation). The standard enthalpy of combustion is then determined on a molar

basis.

Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the

experimental enthalpy of combustion using Hess's Law, along with the known standard

enthalpies of formation for CO2(g) and H2O(l).

Reaction Pathways and Logical Relationships
The synthesis and decomposition of 4-hydroxy-2-butanone are key processes defining its

chemical context. Additionally, microbial pathways offer an alternative production route.

Synthesis via Aldol Condensation
4-Hydroxy-2-butanone is primarily synthesized through the aldol condensation of acetone and

formaldehyde.[1][2] This reaction can be catalyzed by acids or bases. The base-catalyzed

mechanism is depicted below.
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Caption: Base-catalyzed aldol condensation for 4-hydroxy-2-butanone synthesis.

Thermal Decomposition Pathway
Computational studies have shown that 4-hydroxy-2-butanone can undergo thermal

decomposition via a retro-ene reaction mechanism.[10] This unimolecular process proceeds

through a six-membered cyclic transition state.
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Caption: Thermal decomposition pathway of 4-hydroxy-2-butanone.

Microbial Synthesis Pathway
Certain microorganisms can produce 4-hydroxy-2-butanone as part of their metabolic

processes, particularly within the context of acetone-butanol fermentation.[11] The pathway

involves the reduction of acetoacetyl-CoA.

Acetoacetyl-CoA

4-Hydroxy-2-butanone

Unknown Enzyme
(Reductase Activity)

Reduction of CoA site

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b042824?utm_src=pdf-body-img
https://www.benchchem.com/product/b042824?utm_src=pdf-body
https://www.benchchem.com/product/b042824?utm_src=pdf-body
https://patents.google.com/patent/JP6012371B2/en
https://www.benchchem.com/product/b042824?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Microbial synthesis of 4-hydroxy-2-butanone from Acetoacetyl-CoA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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